N-cyclopentyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
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Overview
Description
N-cyclopentyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C15H25N3O and its molecular weight is 263.385. The purity is usually 95%.
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Scientific Research Applications
Enhancing Cellular Uptake and Biological Activity
Research by Meier, Montgomery, and Dervan (2012) highlights the importance of modifications in hairpin polyamides, closely related to N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide, for enhancing cellular uptake and biological activity. They discovered that introducing a simple aryl group can significantly increase the potency of these compounds by facilitating better nuclear uptake. This advancement is crucial for the application of such molecules in modulating gene expression and as potential therapeutic agents (Meier, Montgomery, & Dervan, 2012).
Antibacterial Applications
Dyatkina et al. (2002) explored a series of pyrrole tetraamides, sharing a structural similarity with N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide, showcasing potent antibacterial activity against resistant strains like vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus. The study emphasizes the compound's DNA binding affinity as a key factor in its antibacterial efficacy, presenting a promising avenue for developing new antimicrobial agents (Dyatkina et al., 2002).
Divergent Synthesis of Heterocycles
Zhang, Zheng, and Cui (2014) demonstrated a novel Rh(III)-catalyzed C-H activation/cyclization strategy using indoles and pyrroles, akin to N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide, for synthesizing various heterocycles. This approach offers a versatile pathway for creating complex molecular structures, pivotal for pharmaceutical development and synthetic chemistry (Zhang, Zheng, & Cui, 2014).
Nitric Oxide Synthase Inhibition
López Cara et al. (2009) explored phenylpyrrole derivatives, structurally related to N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide, as inhibitors of neural and inducible nitric oxide synthase (nNOS and iNOS). This study sheds light on the therapeutic potential of such compounds in treating conditions where nitric oxide plays a pathophysiological role, offering insights into their application in neurological disorders (López Cara et al., 2009).
Gene Expression Regulation
Gottesfeld et al. (1997) reported on small molecules, similar to N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide, that can specifically target DNA sequences to control gene expression. This research underscores the potential of such compounds in therapeutic applications, particularly in targeting and modulating the expression of genes associated with diseases (Gottesfeld et al., 1997).
Future Directions
Mechanism of Action
Target of Action
The compound contains a pyrrolopyrazine scaffold , which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The exact target would depend on the specific functional groups present in the compound.
Properties
IUPAC Name |
N-cyclopentyl-2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c19-15(16-13-3-1-2-4-13)18-9-11-7-17(14-5-6-14)8-12(11)10-18/h11-14H,1-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASNRYPAPCYMGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC3CN(CC3C2)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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